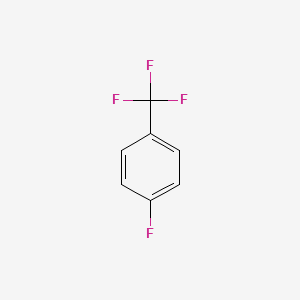

4-Fluorobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88289. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNNAIWPDLRVRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059951 | |

| Record name | 4-Fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-44-8 | |

| Record name | 4-Fluorobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-fluoro-4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α,4-tetrafluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Fluorobenzotrifluoride: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzotrifluoride (p-FBT), a critical building block in the pharmaceutical, agrochemical, and specialty chemical industries, is valued for the unique physicochemical properties conferred by its fluoro- and trifluoromethyl-substituents. This technical guide provides an in-depth analysis of the primary synthetic pathways for p-FBT, focusing on the industrially significant Halogen Exchange (Halex) reaction and a modern fluorination method involving aryl silanes. This document details the underlying reaction mechanisms, presents quantitative data for process comparison, and furnishes comprehensive experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate reaction pathways and mechanisms, offering a clear and concise reference for laboratory and process chemists.

Core Synthesis Pathways

The synthesis of this compound predominantly relies on two effective strategies: the nucleophilic aromatic substitution of a chlorine atom in 4-chlorobenzotrifluoride (B24415) (Halex reaction) and the fluorination of a trifluoromethyl-substituted aryl silane (B1218182).

Halogen Exchange (Halex) Reaction: A Nucleophilic Aromatic Substitution (SNAr) Approach

The Halex reaction is the most common industrial method for producing aryl fluorides from the corresponding aryl chlorides.[1] The process involves a nucleophilic aromatic substitution (SNAr) mechanism, where a chloride ion on an activated aromatic ring is displaced by a fluoride (B91410) ion.[1] The reaction is typically performed at high temperatures in a polar aprotic solvent using an alkali metal fluoride, such as potassium fluoride (KF).[2]

The trifluoromethyl (-CF₃) group at the para-position of the starting material, 4-chlorobenzotrifluoride, is a strong electron-withdrawing group. This deactivates the benzene (B151609) ring towards electrophilic substitution but strongly activates it for nucleophilic attack, making the Halex reaction a highly favorable pathway.[3][4] The presence of a phase-transfer catalyst (PTC) can significantly accelerate the reaction by improving the solubility and availability of the fluoride anion in the organic phase.[5]

Mechanism: The SNAr mechanism for the fluorination of 4-chlorobenzotrifluoride proceeds via a two-step addition-elimination process:

-

Nucleophilic Attack: The fluoride ion (F⁻) attacks the carbon atom bearing the chlorine atom (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][6] The strong electron-withdrawing effect of the para-trifluoromethyl group is crucial for stabilizing the negative charge of this intermediate through resonance.[6]

-

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), yielding the final product, this compound.[6]

Caption: SNAr mechanism for the fluorination of 4-chlorobenzotrifluoride.

Fluorination of Aryl Silanes

A more recent approach involves the fluorination of aryl silanes using an electrophilic fluorine source. This method provides an alternative pathway that can proceed under different conditions than the Halex reaction. A notable example utilizes an aryl silane precursor, which is reacted with an electrophilic fluorinating agent like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in the presence of metal oxides to yield the corresponding aryl fluoride.[7] This pathway offers high yields and regioselectivity.[7]

Caption: Synthesis pathway via fluorination of an aryl silane.

Quantitative Data Summary

The following table summarizes quantitative data for the key synthesis pathways, allowing for a direct comparison of their efficacy and reaction conditions.

| Pathway | Starting Material | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Halex Reaction | 4-Chloronitrobenzene* | KF (1.75 equiv), Tetramethylammonium (B1211777) chloride (4.5 mol%) | DMF | 150 | 15 | 91.6 | >98 | [1] |

| Aryl Silane Fluorination | Aryl Silane | Selectfluor®, Ag₂O, BaO | Acetone | 90 | 2 | 90 | N/A | [7] |

*Note: Data is for the analogous conversion of p-chloronitrobenzene to p-fluoronitrobenzene, which serves as a representative example of the Halex process under similar electronic activation.

Detailed Experimental Protocols

Protocol 1: Halex Reaction of 4-Chlorobenzotrifluoride (Representative)

This protocol is adapted from a well-documented procedure for a similar SNAr fluorination and is representative of the conditions required for the synthesis of this compound from 4-chlorobenzotrifluoride.[1]

Materials:

-

4-Chlorobenzotrifluoride (1 equiv.)

-

Spray-dried Potassium Fluoride (KF, 1.75 equiv.)

-

Tetramethylammonium chloride (Phase-Transfer Catalyst, 0.045 equiv.)

-

N,N-Dimethylformamide (DMF)

Apparatus:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermocouple connected to a temperature controller.

-

Heating mantle.

Procedure:

-

To the reaction flask, add 4-chlorobenzotrifluoride, spray-dried potassium fluoride, tetramethylammonium chloride, and DMF.

-

Begin vigorous stirring and heat the reaction mixture to 150 °C under an inert atmosphere (e.g., nitrogen).

-

Maintain the reaction at 150 °C for 15 hours, monitoring the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove solid KCl and excess KF. Wash the solid residue with a small amount of fresh solvent (e.g., toluene).

-

Combine the filtrate and washings. Remove the DMF solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under vacuum to yield pure this compound.

Caption: Experimental workflow for the Halex synthesis of p-FBT.

Protocol 2: Fluorination of an Aryl Silane

This protocol is based on the method described by Tang and Ritter for the fluorination of aryl silanes.[7]

Materials:

-

Triethoxy(4-(trifluoromethyl)phenyl)silane (1.0 equiv., 0.100 mmol)

-

Silver(I) oxide (Ag₂O, 2.0 equiv., 46.4 mg)

-

Barium oxide (BaO, 1.0 equiv., 15.6 mg)

-

Selectfluor® (2.0 equiv., 70.8 mg)

-

Acetone (2.0 mL)

-

3-Nitrofluorobenzene (internal standard for NMR yield)

Apparatus:

-

A sealable reaction vial.

-

Stir plate with heating capabilities.

Procedure:

-

In a sealable vial, combine triethoxy(4-(trifluoromethyl)phenyl)silane, silver(I) oxide, barium oxide, and Selectfluor®.

-

Add acetone (2.0 mL) to the vial.

-

Seal the vial and stir the reaction mixture at room temperature (23 °C) for a brief period before heating.

-

Heat the sealed vial to 90 °C and maintain stirring for 2 hours.

-

After 2 hours, cool the reaction mixture to room temperature.

-

For yield determination by ¹⁹F NMR, a known amount of an internal standard (e.g., 3-nitrofluorobenzene) is added.

-

The yield is calculated by comparing the integration of the product's ¹⁹F NMR signal to that of the internal standard.[7]

-

For isolation, the reaction mixture would typically be filtered to remove solids, the solvent evaporated, and the residue purified by column chromatography or distillation.

Conclusion

The synthesis of this compound is most effectively and economically achieved via the Halex reaction, leveraging the SNAr pathway on the activated 4-chlorobenzotrifluoride substrate. This method is well-established for industrial-scale production. For laboratory-scale synthesis and the exploration of alternative routes, the fluorination of aryl silanes presents a high-yield, modern alternative. The selection of a specific pathway will depend on factors such as scale, cost of starting materials, and available equipment. This guide provides the foundational technical details to aid researchers and development professionals in making informed decisions for the synthesis of this valuable fluorinated intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Nucleophilic fluorination of aromatic compounds (Patent) | OSTI.GOV [osti.gov]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. oar.a-star.edu.sg [oar.a-star.edu.sg]

- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzotrifluoride, also known as 1-fluoro-4-(trifluoromethyl)benzene, is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique combination of a fluorine atom and a trifluoromethyl group on a benzene (B151609) ring imparts distinct physicochemical properties that make it a valuable building block and intermediate in organic synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and relevant safety and handling information.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄F₄ | [1] |

| Molecular Weight | 164.10 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Density | 1.293 g/mL at 25 °C | [3] |

| Boiling Point | 102-105 °C | [3] |

| Melting Point | -42 to -41.7 °C | [3] |

| Refractive Index (n²⁰/D) | 1.401 | [3] |

| Flash Point | 11 °C (51.8 °F) - closed cup | [3] |

Table 2: Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [4] |

| Chloroform | Slightly soluble | |

| Methanol | Slightly soluble | |

| Benzene | Miscible | [4] |

| Toluene | Miscible | [4] |

| Ethanol | Miscible | [4] |

| Ether | Miscible | [4] |

| Halogenated Hydrocarbons | Miscible | [4] |

Table 3: Spectral Data

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.61 (m, 2H), 7.14 (m, 2H) | [5] |

| ¹³C NMR | Data not explicitly found in searches, but would show characteristic aromatic and CF₃ signals. | |

| ¹⁹F NMR (vs. CFCl₃) | Aromatic -F: ~ -110 to -180 ppm (approx.)CF₃: ~ -60 to -70 ppm (approx.) | [6][7][8] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-F, C=C (aromatic), and C-H bonds. | [9][10][11] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 164. Fragmentation may involve loss of F, CF₃. | [5] |

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of organic compounds like this compound.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Stand and clamp

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is immersed in a Thiele tube or an oil bath.

-

The bath is heated gently and stirred continuously to ensure uniform temperature distribution.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Determination of Melting Point

Objective: To determine the temperature range over which the solid phase of a substance transitions to the liquid phase. (Note: this compound is a liquid at room temperature, so this would be performed at sub-ambient temperatures).

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp) or a cooling bath

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated for low temperatures)

-

Cooling agent (e.g., dry ice/acetone slush)

Procedure:

-

A small amount of solidified this compound is introduced into a capillary tube.

-

The capillary tube is placed in the melting point apparatus or a cooling bath.

-

The temperature is slowly increased from a point well below the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.[12]

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

-

Pycnometer (a specific gravity bottle of a known volume)

-

Analytical balance

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

-

The filled pycnometer is placed in a water bath to bring it to a constant temperature (e.g., 25 °C).

-

The filled pycnometer is reweighed.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Solubility

Objective: To qualitatively assess the solubility of this compound in various solvents.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rods

Procedure:

-

Approximately 0.1 mL of this compound is added to a test tube.

-

About 2 mL of the solvent to be tested (e.g., water, ethanol, chloroform) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer or by stirring for a set period.

-

The mixture is allowed to stand and is then observed for the presence of a single homogeneous phase (soluble) or two distinct layers/a cloudy suspension (insoluble).

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties discussed.

Caption: Workflow for Physicochemical Characterization.

Synthesis Pathway of this compound

A representative synthesis of this compound can be achieved through the fluorination of an aryl silane (B1218182) precursor. The following diagram outlines this logical relationship.

Caption: Synthesis of this compound.

Safety and Handling

This compound is a flammable liquid and vapor and may cause skin, eye, and respiratory irritation.[13][14] Proper safety precautions should be observed when handling this chemical.

-

Handling: Work in a well-ventilated area, preferably in a fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources.[13] Use non-sparking tools and take precautionary measures against static discharge.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[13] Keep away from incompatible materials such as oxidizing agents.[15]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[13]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.[13]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[13]

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[13]

-

Conclusion

This compound possesses a distinct set of physicochemical properties that are crucial for its application in various scientific and industrial domains. This guide has provided a detailed overview of these properties, standardized experimental protocols for their measurement, and essential safety information. A thorough understanding of these characteristics is paramount for researchers and professionals working with this versatile compound, enabling its effective and safe use in the development of new technologies and products.

References

- 1. chemimpex.com [chemimpex.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. 4-Chlorobenzotrifluoride(98-56-6) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Bromobenzotrifluoride(402-43-7) 13C NMR spectrum [chemicalbook.com]

- 5. This compound(402-44-8) 1H NMR spectrum [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. biophysics.org [biophysics.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. 4-Bromobenzotrifluoride(402-43-7) 1H NMR spectrum [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Fluorobenzotrifluoride (CAS 402-44-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzotrifluoride, with the CAS number 402-44-8, is a fluorinated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research and development. Its unique combination of a fluorine atom and a trifluoromethyl group on a benzene (B151609) ring imparts distinct physicochemical properties that make it a valuable building block in organic synthesis. The trifluoromethyl group can enhance metabolic stability and lipophilicity of a molecule, while the fluorine atom can modulate electronic properties and provide a site for further functionalization. This guide provides a comprehensive overview of the core properties, synthesis, analysis, and reactivity of this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 402-44-8 |

| Molecular Formula | C₇H₄F₄ |

| Molecular Weight | 164.10 g/mol |

| Appearance | Colorless liquid |

| Melting Point | -42 to -41.7 °C |

| Boiling Point | 102-105 °C |

| Density | 1.293 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.401 |

| Solubility | Slightly soluble in water |

| Flash Point | 11 °C (51.8 °F) - closed cup[1] |

Safety Information

This compound is a hazardous chemical and requires careful handling. A summary of its GHS hazard classifications is provided in Table 2. Always consult the full Safety Data Sheet (SDS) before use.[1][2][3]

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | Pictogram |

| Flammable Liquids (Category 2) | H225: Highly flammable liquid and vapor[1][3][4][5] | 🔥 |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[2][5] | ❗ |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[2][5] | ❗ |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[2][5] | ❗ |

Handling and Storage: Keep away from open flames, hot surfaces, and sources of ignition.[2] Use only in a well-ventilated area and with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a respirator.[1][2] Store in a tightly closed container in a dry and well-ventilated place.[2]

Experimental Protocols

Synthesis of this compound

While several synthetic routes to this compound exist, a common laboratory-scale preparation involves the fluorination of a suitable precursor. The following is a plausible, detailed protocol adapted from general procedures for similar transformations.

Reaction Scheme:

Caption: Halex Synthesis of this compound.

Materials:

-

4-Chlorobenzotrifluoride

-

Anhydrous potassium fluoride (B91410) (KF)

-

Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)

-

High-boiling aprotic solvent (e.g., sulfolane (B150427) or N,N-dimethylformamide)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

Drying of Reagents: Ensure all glassware is thoroughly dried in an oven. Anhydrous potassium fluoride should be dried under vacuum at high temperature before use.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a thermometer, add anhydrous potassium fluoride (2.5 equivalents) and the phase-transfer catalyst (0.1 equivalents).

-

Solvent Addition: Add the high-boiling aprotic solvent to the flask.

-

Reactant Addition: While stirring, add 4-chlorobenzotrifluoride (1.0 equivalent) to the mixture.

-

Reaction: Heat the reaction mixture to 180-220 °C under an inert atmosphere. Monitor the progress of the reaction by gas chromatography (GC).

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Filter the mixture to remove the potassium chloride byproduct and the excess potassium fluoride.

-

Purification: The crude product is purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 102-105 °C.

Analytical Characterization

Caption: GC-MS Analysis Workflow.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer (if used):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-200.

-

Scan Rate: 2 scans/second.

-

Caption: NMR Sample Preparation and Analysis.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

Sample Preparation:

-

As a neat liquid, a drop of this compound can be placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation and Parameters:

-

Spectrometer: A standard FTIR spectrometer.

-

Accessory: ATR or transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate in organic synthesis, primarily utilized for the introduction of the 4-(trifluoromethyl)phenyl moiety into target molecules. Its reactivity is dominated by the chemistry of the aromatic ring.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing trifluoromethyl group activates the aromatic ring towards nucleophilic attack, particularly at the para position. The fluorine atom can be displaced by a variety of nucleophiles.

Caption: Nucleophilic Aromatic Substitution (SₙAr) Pathway.

This reactivity is exploited in the synthesis of various pharmaceutical precursors. For instance, it is a key starting material in the synthesis of fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI).[6][7]

Electrophilic Aromatic Substitution

The trifluoromethyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. This allows for selective functionalization at the positions meta to the CF₃ group.

Metal-Catalyzed Cross-Coupling Reactions

While the C-F bond is generally strong, derivatives of this compound (e.g., bromo or iodo derivatives) are excellent substrates for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of complex biaryl and other conjugated systems found in many drug candidates.

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

Conclusion

This compound is a pivotal chemical intermediate with a well-defined set of physicochemical and safety properties. Its utility in the synthesis of pharmaceuticals and other advanced materials is underscored by its versatile reactivity, particularly in nucleophilic aromatic substitution and as a precursor for cross-coupling reactions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important compound, enabling its safe and effective use in the laboratory and in the development of new chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. communities.springernature.com [communities.springernature.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 4-Fluorobenzotrifluoride: An In-depth Technical Guide

Introduction

4-Fluorobenzotrifluoride is a fluorinated organic molecule of significant interest in the pharmaceutical and agrochemical industries due to its unique physicochemical properties conferred by the presence of both fluorine and trifluoromethyl substituents on the benzene (B151609) ring. A thorough understanding of its chemical structure is paramount for its application and for the development of new derivatives. This technical guide provides a comprehensive overview of the spectral analysis of this compound, employing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of analytical workflows and structural correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of this compound reveals the electronic environment of the aromatic protons. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly influences the chemical shifts of these protons.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.65 | d | 8.5 | H-2, H-6 |

| ~7.20 | t | 8.5 | H-3, H-5 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides insights into the carbon skeleton of the molecule. The signals are influenced by the electronegativity of the attached fluorine atoms and the trifluoromethyl group, as well as by C-F coupling.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~163 | d | 250 (¹JCF) | C-4 |

| ~131 | q | 32 (²JCCF) | C-1 |

| ~128 | d | 9 (²JCCF) | C-2, C-6 |

| ~124 | q | 272 (¹JCF) | CF₃ |

| ~116 | d | 21 (³JCCCF) | C-3, C-5 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. It provides distinct signals for the aromatic fluorine and the trifluoromethyl group.

Table 3: ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -63 | s | CF₃ |

| ~ -110 | m | Ar-F |

Note: The exact chemical shifts can vary slightly depending on the solvent and external reference standard.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Strong | Aromatic C=C skeletal vibrations |

| 1350-1150 | Very Strong | C-F stretch (CF₃) |

| 1250-1100 | Strong | Aryl-F stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structure elucidation. The molecular weight of this compound is 164.10 g/mol .

Table 5: Expected Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment |

| 164 | [M]⁺ (Molecular Ion) |

| 145 | [M - F]⁺ |

| 115 | [M - CF₃]⁺ |

| 95 | [C₆H₄F]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of this compound.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR).

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be required.

-

¹⁹F NMR: Acquire the spectrum using a standard single-pulse experiment, often with proton decoupling to simplify the spectrum.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the internal standard or the solvent residual peak. Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place one to two drops of neat this compound between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.

-

Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Acquire a background spectrum of the empty sample holder. Then, acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing: Identify and label the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatography (GC) inlet.

-

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The generated ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

-

Detection: The detector records the abundance of ions at each m/z value.

-

Data Processing: The resulting data is displayed as a mass spectrum, a plot of relative ion abundance versus m/z. Identify the molecular ion peak and major fragment ions.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

Caption: Correlation of spectroscopic techniques to structural information.

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Fluorobenzotrifluoride

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-fluorobenzotrifluoride (α,α,α,4-tetrafluorotoluene). It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction

This compound is a disubstituted aromatic compound featuring two electron-withdrawing groups: a fluorine atom (-F) and a trifluoromethyl group (-CF₃). Its structure presents a unique case for ¹H NMR spectroscopy due to the complex spin-spin coupling interactions between the aromatic protons and the two distinct fluorine environments. Understanding this spectrum is critical for verifying the compound's identity and purity. The analysis reveals a characteristic second-order AA'BB' spin system, further complicated by heteronuclear J-coupling to the fluorine nuclei.

Spectral Data and Interpretation

The ¹H NMR spectrum of this compound exhibits two distinct multiplets in the aromatic region, corresponding to the two sets of chemically equivalent but magnetically non-equivalent protons.

-

Protons H_A (H-2, H-6): These protons are ortho to the trifluoromethyl group and meta to the fluorine atom. The strong electron-withdrawing nature of the -CF₃ group deshields these protons, causing them to appear at a lower field (higher chemical shift).

-

Protons H_B (H-3, H-5): These protons are ortho to the fluorine atom and meta to the trifluoromethyl group. They are shielded relative to H_A and thus appear at a higher field (lower chemical shift).

The quantitative spectral data, acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer, are summarized below.[1]

| Protons (Position) | Chemical Shift (δ) ppm | Multiplicity | Integration |

| H_A (H-2, H-6) | ~7.61 | Multiplet (approx. t) | 2H |

| H_B (H-3, H-5) | ~7.14 | Multiplet (approx. t) | 2H |

Table 1: ¹H NMR Spectral Data for this compound.[1]

The multiplets arise from a complex interplay of several coupling constants:

-

³J(H_A-H_B): Ortho proton-proton coupling.

-

⁴J(H_A-H_A'): Meta proton-proton coupling.

-

⁵J(H_B-H_B'): Para proton-proton coupling.

-

³J(H_B-F): Ortho proton-fluorine coupling.

-

⁴J(H_A-F): Meta proton-fluorine coupling.

-

⁴J(H_A-CF₃): Meta proton to -CF₃ fluorine coupling (often observed as line broadening).

-

⁵J(H_B-CF₃): Para proton to -CF₃ fluorine coupling (often observed as line broadening).

The combination of these couplings results in the observed complex multiplet patterns rather than simple doublets or triplets.

Spin-Spin Coupling Pathway Visualization

The intricate network of spin-spin couplings in this compound can be visualized to better understand the spectral complexity. The following diagram, generated using the DOT language, illustrates the primary J-coupling interactions.

J-Coupling pathways in this compound.

Experimental Protocol

The following provides a standard methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

4.1. Sample Preparation

-

Analyte: Use this compound of high purity (≥98%).

-

Solvent: Use deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Concentration: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

-

Transfer: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

4.2. NMR Spectrometer and Parameters

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband or multinuclear probe.

-

Temperature: Maintain the sample temperature at 298 K (25 °C).

-

Tuning and Matching: Tune and match the probe for the ¹H frequency.

-

Shimming: Perform automated or manual shimming on the sample to optimize magnetic field homogeneity, using the deuterium (B1214612) lock signal.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Pulse Width: Use a 30° flip angle pulse to ensure adequate relaxation between scans.

-

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds.

-

Number of Scans: Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.

-

4.3. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the transformed spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply an automated baseline correction algorithm.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals corresponding to the aromatic protons.

Conclusion

The ¹H NMR spectrum of this compound is a valuable tool for its structural confirmation. The spectrum is characterized by two distinct multiplets in the aromatic region, a result of a complex AA'BB' spin system that is further split by couplings to both the ring fluorine and the trifluoromethyl group. A thorough understanding of these chemical shifts and coupling patterns, as detailed in this guide, is essential for accurate spectral interpretation and quality control in a research and development setting.

References

An In-depth Technical Guide to 13C NMR Chemical Shifts of 4-Fluorobenzotrifluoride Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 4-fluorobenzotrifluoride and its derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and trifluoromethyl substituents. Understanding their 13C NMR characteristics is crucial for structural elucidation, reaction monitoring, and quality control.

Introduction to 13C NMR of Fluorinated Aromatic Compounds

Carbon-13 NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. In the case of fluorinated compounds such as this compound derivatives, the presence of the highly electronegative fluorine atoms significantly influences the electron density around the carbon nuclei, leading to characteristic changes in their chemical shifts. Furthermore, the coupling between carbon-13 and fluorine-19 nuclei (¹³C-¹⁹F coupling) can provide valuable structural information. It is important to note that standard proton-decoupled ¹³C NMR spectra of fluorinated compounds will still exhibit splitting due to C-F coupling, which can be both a challenge and a source of rich structural data.[1][2] Broadband decoupling of both ¹H and ¹⁹F is possible but requires specialized equipment.[2]

The chemical shifts in the aromatic region are particularly informative. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which generally deshields the attached carbon (C-1) and other carbons in the ring, shifting their signals downfield. The fluorine atom at the C-4 position is also strongly electronegative but can exhibit both inductive electron withdrawal and resonance electron donation, leading to more complex effects on the chemical shifts of the aromatic carbons. The interplay of these electronic effects, along with the influence of additional substituents, governs the observed ¹³C NMR spectra.

Tabulated 13C NMR Chemical Shift Data

The following table summarizes the reported 13C NMR chemical shifts for this compound and a selection of its derivatives. All chemical shifts (δ) are given in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). The solvent used for the measurement is indicated where available. Due to the complexity of C-F coupling, the signals for carbons bearing a fluorine or trifluoromethyl group often appear as quartets or doublets. For simplicity, the central chemical shift of the multiplet is generally reported here.

| Substituent (at position X) | Solvent | C-1 (δ, ppm) | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | CF₃ (δ, ppm) | Reference |

| H (Parent Compound) | CDCl₃ | 126.9 (q) | 126.9 (q) | 115.9 (d) | 162.7 (d) | 115.9 (d) | 126.9 (q) | 123.9 (q) | SDBS |

| 2-Nitro | - | - | - | - | - | - | - | - | PubChem[3] |

| 3-Nitro | CDCl₃ | 129.0 | 121.7 | 148.5 | 158.4 (d) | 114.5 (d) | 134.1 | 122.9 (q) | SDBS |

| 2-Chloro | - | - | - | - | - | - | - | - | - |

| 3-Chloro | CDCl₃ | 131.9 | 135.2 | 129.8 | 161.9 (d) | 116.7 (d) | 125.1 | 123.4 (q) | SDBS |

| 2-Bromo | - | - | - | - | - | - | - | - | - |

| 3-Bromo | CDCl₃ | 132.1 | 138.1 | 122.6 | 162.0 (d) | 117.1 (d) | 128.1 | 123.3 (q) | SDBS |

| 2-Iodo | - | - | - | - | - | - | - | - | - |

| 3-Iodo | CDCl₃ | 132.0 | 143.9 | 94.6 | 161.6 (d) | 117.7 (d) | 133.9 | 123.2 (q) | SDBS |

Experimental Protocol for 13C NMR Spectroscopy

Acquiring high-quality 13C NMR spectra of this compound derivatives requires careful attention to experimental parameters. The following is a generalized protocol that can be adapted for specific instruments and samples.

Sample Preparation

-

Compound Purity: Ensure the sample is of sufficient purity to avoid interference from impurities.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents like acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or benzene-d₆ may also be used depending on the solubility of the derivative.

-

Concentration: Prepare a solution with a concentration of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneity.

Instrument Parameters (for a typical 400 MHz Spectrometer)

-

Experiment: Select a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Frequency: The 13C resonance frequency will be approximately 100 MHz on a 400 MHz spectrometer.

-

Spectral Width (SW): Set a spectral width of approximately 200-250 ppm (e.g., 20,000 - 25,000 Hz) to ensure all carbon signals, including the aromatic and trifluoromethyl carbons, are observed.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for adequate relaxation of the carbon nuclei, especially quaternary carbons.

-

Pulse Width (P1): Calibrate the 90° pulse width for the 13C channel. A 30° or 60° pulse angle is often used to reduce the experiment time.

-

Number of Scans (NS): The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 128 to 1024 scans are usually adequate. For dilute samples, a much larger number of scans may be necessary.

-

Decoupling: Use standard proton broadband decoupling (e.g., cpd on Bruker instruments).

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum using the solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking and Integration: Identify all significant peaks and, if necessary for quantitative analysis, integrate their areas.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for obtaining and analyzing the 13C NMR spectrum of a this compound derivative.

Caption: Experimental workflow for 13C NMR analysis.

Substituent Effects on Aromatic 13C Chemical Shifts

This diagram illustrates the general influence of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the 13C NMR chemical shifts of the aromatic carbons in the this compound ring system.

Caption: Influence of substituents on 13C chemical shifts.

Conclusion

The 13C NMR spectra of this compound derivatives provide a wealth of structural information. The chemical shifts are sensitive to the electronic effects of the fluorine and trifluoromethyl groups, as well as any additional substituents on the aromatic ring. By following a systematic experimental protocol and understanding the general trends in chemical shifts, researchers can confidently elucidate the structures of these important molecules. Further investigation into a wider range of derivatives will continue to refine our understanding and predictive capabilities in this area of NMR spectroscopy.

References

- 1. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 3. 4-Fluoro-3-nitrobenzotrifluoride | C7H3F4NO2 | CID 67778 - PubChem [pubchem.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint: A Technical Guide to 4-Fluorobenzotrifluoride Calculations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations used to elucidate the molecular properties of 4-fluorobenzotrifluoride. This compound, a key building block in the synthesis of pharmaceuticals and agrochemicals, possesses a unique electronic structure arising from the interplay of the electron-withdrawing trifluoromethyl group and the electronegative fluorine atom on the phenyl ring. Understanding its conformational preferences, vibrational modes, and electronic characteristics through computational methods is paramount for predicting its reactivity and designing novel derivatives with enhanced biological activity.

Core Molecular Properties: A Computational Perspective

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful and cost-effective means to predict a wide range of molecular properties with a high degree of accuracy. For this compound, these calculations provide fundamental insights into its geometry, stability, and spectroscopic signatures.

Data Presentation

Table 1: Optimized Molecular Geometry (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-H | ~1.08 Å | |

| C-CF3 | ~1.50 Å | |

| C-F (trifluoromethyl) | ~1.34 Å | |

| C-F (phenyl) | ~1.35 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| H-C-C | ~120° | |

| C-C-CF3 | ~121° | |

| F-C-F (trifluoromethyl) | ~108° | |

| Dihedral Angle | F-C-C-F (phenyl) | 0° (planar) |

Table 2: Calculated Rotational Constants (Illustrative, based on Trifluorobenzene)

| Rotational Constant | Calculated Value (GHz) |

| A | 2.57 |

| B | 1.22 |

| C | 0.83 |

Table 3: Calculated Vibrational Frequencies (Representative)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(C-H) | 3100 - 3000 | Aromatic C-H stretch |

| ν(C=C) | 1600 - 1450 | Aromatic ring stretch |

| ν(C-F) | 1250 - 1000 | C-F stretch (trifluoromethyl and phenyl) |

| δ(C-H) | 1200 - 1000 | In-plane C-H bend |

| γ(C-H) | 900 - 675 | Out-of-plane C-H bend |

Table 4: Calculated Electronic Properties (Representative)

| Property | Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) Energy | -7.5 to -6.5 |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.5 to -0.5 |

| HOMO-LUMO Gap | 6.0 to 5.0 |

Experimental Protocols: A Methodological Framework

The following section details the standard computational methodologies employed for the quantum chemical calculations of this compound and similar molecules. These protocols are based on widely accepted practices in the field of computational chemistry.

Geometry Optimization

The initial step in any quantum chemical calculation is to determine the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface.

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Choice of Method and Basis Set: Density Functional Theory (DFT) is the most common method for these types of calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that provides a good balance between accuracy and computational cost. A Pople-style basis set, such as 6-311++G(d,p), is typically employed. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the description of bonding.

-

Optimization Algorithm: A quasi-Newton algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is used to iteratively adjust the atomic coordinates to minimize the total electronic energy of the molecule.

-

Convergence Criteria: The optimization is considered converged when the forces on each atom and the change in energy between successive steps fall below predefined thresholds.

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed to confirm that the structure is a true minimum on the potential energy surface and to predict the vibrational spectrum.

-

Hessian Matrix Calculation: The second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated at the optimized geometry.

-

Frequency Determination: Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes.

-

Characterization of Stationary Points: The absence of imaginary frequencies confirms that the optimized structure is a local minimum. The presence of one imaginary frequency indicates a transition state.

-

Spectral Prediction: The calculated frequencies and their corresponding infrared (IR) intensities and Raman activities can be used to simulate the theoretical IR and Raman spectra of the molecule.

Electronic Property Calculations

The electronic properties of the molecule, such as the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity.

-

Single-Point Energy Calculation: A single-point energy calculation is performed at the optimized geometry using the same DFT method and basis set.

-

Orbital Energy Extraction: The energies of all molecular orbitals, including the HOMO and LUMO, are obtained from the output of the calculation.

-

HOMO-LUMO Gap Calculation: The energy difference between the HOMO and LUMO is calculated. This gap is an indicator of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability, while a small gap indicates that the molecule is more reactive.

Visualizing the Computational Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the quantum chemical calculations described above.

Caption: Computational workflow for determining molecular properties.

Caption: Interrelationship of inputs for accurate property calculation.

The Dual Nature of a Powerhouse Substituent: An In-depth Technical Guide to the Electronic and Steric Effects of the Trifluoromethyl Group in 4-Fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl (CF₃) group stands as a cornerstone in modern medicinal chemistry and materials science, prized for its ability to profoundly modulate molecular properties. When incorporated into an aromatic system, particularly in conjunction with other functional groups, its influence becomes a delicate interplay of potent electronic withdrawal and significant steric demand. This guide provides a comprehensive technical analysis of these effects as exemplified by 4-fluorobenzotrifluoride, a key building block in the synthesis of various pharmaceuticals.

Quantitative Analysis of Electronic and Steric Parameters

To understand the impact of the trifluoromethyl group, it is essential to quantify its electronic and steric properties. These are typically described by Hammett, Taft, and Charton parameters, which provide a standardized measure of a substituent's influence on a molecule's reactivity and conformation.

Electronic Effects: A Strong Electron-Withdrawing Influence

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] This is primarily due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms. This effect is quantified by the Hammett substituent constant (σ), which is a measure of the electronic influence of a substituent on the reactivity of a reaction center.

Table 1: Hammett and Related Electronic Parameters

| Parameter | Substituent | Value | Interpretation |

| Hammett Constant (σp) | -CF₃ | +0.54 | Strong electron-withdrawing effect through induction. |

| -F | +0.06 | Weak electron-withdrawing effect, with competing inductive withdrawal and resonance donation. | |

| Field/Inductive Effect (F) | -CF₃ | +0.38 | Strong inductive electron withdrawal. |

| -F | +0.45 | Very strong inductive electron withdrawal. | |

| Resonance Effect (R) | -CF₃ | +0.16 | Weak resonance-withdrawing effect. |

| -F | -0.39 | Strong resonance electron donation. |

The positive σp value for the trifluoromethyl group indicates its strong ability to withdraw electron density from the aromatic ring, thereby increasing the acidity of benzoic acids or decreasing the rates of electrophilic aromatic substitution.[2]

Steric Effects: A Bulky Yet Compact Group

The steric bulk of a substituent plays a critical role in determining molecular conformation and can influence reaction rates by hindering the approach of a reactant. The Taft steric parameter (Es) and the Charton steric parameter (ν) are commonly used to quantify these effects.

Table 2: Steric Parameters for the Trifluoromethyl Group

| Parameter | Substituent | Value | Interpretation |

| Taft Steric Parameter (Es) | -CF₃ | -1.16 | Significant steric hindrance, greater than a methyl group (-1.24 for Me is a historical anomaly in the scale, a more negative value indicates greater bulk). |

| Charton Steric Parameter (ν) | -CF₃ | 0.83 | Moderate steric size, comparable to an ethyl group. |

While the trifluoromethyl group is larger than a hydrogen or fluorine atom, its steric profile is often described as "compactly bulky." This is because the C-F bonds are relatively short and the fluorine atoms are held in a tight conical arrangement.[3]

Experimental Protocols for Characterizing Electronic and Steric Effects

The quantitative data presented above are determined through a variety of experimental and computational techniques. The following sections detail the methodologies for some of the key experiments.

Determination of Hammett Constants using ¹⁹F NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of a nucleus. The chemical shift of a ¹⁹F nucleus is particularly sensitive to changes in electron density, making ¹⁹F NMR an excellent method for determining Hammett constants.[4][5]

Protocol for Hammett Plot Construction using ¹⁹F NMR:

-

Sample Preparation: A series of para-substituted fluorobenzenes, including this compound, are prepared at a standard concentration (e.g., 0.1 M) in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The ¹⁹F NMR spectrum of each sample is acquired on a high-resolution NMR spectrometer. The chemical shift of the fluorine atom is recorded relative to an internal standard (e.g., trifluorotoluene).

-

Data Analysis: The chemical shifts of the substituted fluorobenzenes are compared to that of unsubstituted fluorobenzene. The difference in chemical shift (Δδ) is directly proportional to the Hammett substituent constant (σ) of the substituent.

-

Hammett Plot Construction: A plot of Δδ versus the known σ values for a range of substituents is constructed. The resulting linear correlation can then be used to determine the σ value for a new substituent, such as the trifluoromethyl group.

Computational Chemistry for Probing Electronic and Steric Properties

Density Functional Theory (DFT) and other ab initio methods are invaluable for calculating a wide range of molecular properties, including bond lengths, bond angles, molecular orbital energies, and electrostatic potential maps.[6][7]

Protocol for Computational Analysis of this compound:

-

Structure Optimization: The 3D structure of this compound is built using a molecular modeling software package. The geometry is then optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)). This process finds the lowest energy conformation of the molecule.[6]

-

Property Calculation: Once the geometry is optimized, various electronic properties can be calculated. This includes:

-

Molecular Orbital (MO) Analysis: The energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are calculated to understand the molecule's electronic transitions and reactivity.

-

Molecular Electrostatic Potential (MEP) Map: The MEP is calculated and mapped onto the electron density surface of the molecule. This visualization reveals the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the molecule, providing insights into its intermolecular interactions.[8][9][10]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to quantify the charge distribution on each atom, providing a more detailed picture of the electronic effects.

-

-

Data Extraction: Key data points such as bond lengths, bond angles, dihedral angles, and atomic charges are extracted from the output files for analysis and comparison.

Single-Crystal X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles.

Protocol for X-ray Crystallography of a this compound Derivative:

-

Crystal Growth: High-quality single crystals of a suitable derivative of this compound are grown. This is often the most challenging step and can be achieved through techniques like slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data, yielding precise atomic coordinates.

-

Data Analysis: Bond lengths, bond angles, and intermolecular interactions are analyzed from the refined crystal structure. This data provides direct experimental evidence for the steric and electronic effects of the substituents.

Visualizing the Impact of Electronic and Steric Effects

Graphviz diagrams can be used to visualize complex relationships, from reaction workflows to the interplay of molecular properties.

Synthesis of Fluoxetine: A Reaction Workflow

This compound is a key starting material in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine. The following workflow illustrates a common synthetic route.

Interplay of Electronic and Steric Effects in Molecular Interactions

The electronic and steric properties of the trifluoromethyl group in this compound dictate its interactions with other molecules, such as receptors or reactants.

Conclusion

The trifluoromethyl group in this compound exerts a powerful combination of electronic and steric effects that are fundamental to its utility in drug design and synthesis. Its strong electron-withdrawing nature significantly alters the electronic landscape of the aromatic ring, influencing its reactivity and intermolecular interactions. Simultaneously, its moderate steric bulk imposes conformational constraints and directs the regioselectivity of chemical reactions. A thorough understanding of these dual properties, quantified by parameters and characterized by the experimental and computational methods outlined in this guide, is crucial for the rational design of new molecules with tailored properties for a wide range of applications.

References

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans: Integrating Experiment and Theory for Accurate Determination of Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. MEP [cup.uni-muenchen.de]

- 10. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

Solubility of Organic Compounds in 4-Fluorobenzotrifluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of organic compounds in 4-fluorobenzotrifluoride (4-FBT), a solvent of increasing interest in organic synthesis and pharmaceutical sciences. Due to its unique properties, including moderate polarity and high stability, 4-FBT presents a valuable alternative to conventional solvents. This document outlines the physicochemical properties of 4-FBT, presents detailed experimental protocols for solubility determination, and includes representative solubility data for various classes of organic compounds.

Introduction to this compound as a Solvent

This compound, also known as p-chlorobenzotrifluoride (PCBTF), is an aromatic compound characterized by the presence of a trifluoromethyl group and a fluorine atom on the benzene (B151609) ring. Its chemical structure imparts a unique combination of properties, making it an effective solvent for a range of organic molecules.[1] While specific quantitative solubility data is not extensively available in public literature, its utility as a solvent in organic reactions suggests good solvency for many nonpolar and moderately polar organic compounds.

Physicochemical Properties of this compound:

| Property | Value |

| CAS Number | 402-44-8[2][3] |

| Molecular Formula | C₇H₄F₄[2][3] |

| Molecular Weight | 164.1 g/mol [2][3] |

| Appearance | Colorless liquid |

| Density | 1.293 g/mL at 25 °C[2][3] |

| Boiling Point | 102-105 °C[2][3] |

| Melting Point | -42 to -41.7 °C[2][3] |

| Solubility in Water | Slightly soluble[2][3] |

| Solubility in Other Solvents | Slightly soluble in Chloroform and Methanol[2][3] |

Principles of Solubility in this compound

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of this compound, arising from the electronegative fluorine and trifluoromethyl groups, allows it to dissolve a range of solutes. Its aromatic character also contributes to its ability to solvate other aromatic compounds through π-π stacking interactions. Generally, organic compounds with low to moderate polarity are expected to exhibit good solubility in 4-FBT. Highly polar compounds with strong hydrogen bonding networks and ionic compounds are expected to have limited solubility.

Quantitative Solubility Data

Table 1: Representative Solubility of Organic Compounds in this compound at 25 °C

| Compound Class | Example Compound | Expected Solubility ( g/100 mL) | Notes |

| Alkanes | Hexane | > 50 | Nonpolar compounds are generally highly soluble. |

| Aromatics | Toluene | > 50 | Aromatic nature of the solvent favors solubility. |

| Halogenated Aromatics | Chlorobenzene | > 50 | Similar polarity and structure lead to high solubility. |

| Ethers | Diethyl ether | > 40 | Moderately polar ethers are expected to be soluble. |

| Ketones | Acetone | > 30 | Polarity is suitable for good solubility. |

| Esters | Ethyl acetate | > 30 | Moderately polar esters should dissolve well. |

| Alcohols | Ethanol | 10 - 20 | Hydrogen bonding of alcohols may limit solubility compared to less polar compounds. |

| Carboxylic Acids | Benzoic Acid | 5 - 10 | Increased polarity and hydrogen bonding decrease solubility. |

| Amides | Benzamide | 1 - 5 | Strong hydrogen bonding significantly reduces solubility. |

| Pharmaceuticals | Ibuprofen | 15 - 25 | A moderately polar drug molecule with aromatic character. |

| Pharmaceuticals | Atorvastatin | < 1 | A more complex and polar drug molecule. |

Note: The values in this table are estimations based on the physicochemical properties of this compound and general solubility principles. Experimental verification is necessary for precise solubility determination.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of a solid organic compound in this compound. This method is based on the widely used shake-flask method.[4]

Materials and Equipment

-

Test compound (solid)

-

This compound (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-